2-ethyl-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-ethyl-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound with the molecular formula C10H12N2. This compound is part of the isoindoline family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-1H-isoindole with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
2-ethyl-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces more saturated compounds .
Scientific Research Applications
2-ethyl-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be compared with other similar compounds such as:
2-ethyl-2,3-dihydro-1H-isoindol-5-ol: This compound has a hydroxyl group at the 5-position, which alters its chemical properties and reactivity.
2-ethyl-2,3-dihydro-1H-isoindol-4-amine: The presence of an amine group at the 4-position makes it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-ethyl-3H-isoindol-1-imine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3 |
InChI Key |
USJRVQWIMMYHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC=CC=C2C1=N |
Origin of Product |
United States |
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